molecular formula C18H24N2O5 B14990601 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B14990601
M. Wt: 348.4 g/mol
InChI Key: DYODOIBXUILPHX-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide is an organic compound that features a benzamide core substituted with a dimethylaminoethyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the furan ring with a dimethylaminoethyl halide in the presence of a base.

    Formation of the Benzamide Core: The final step involves the acylation of the dimethylaminoethyl-furan intermediate with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, including the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a dimethylaminoethyl-furan moiety makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H24N2O5/c1-20(2)13(14-7-6-8-25-14)11-19-18(21)12-9-15(22-3)17(24-5)16(10-12)23-4/h6-10,13H,11H2,1-5H3,(H,19,21)

InChI Key

DYODOIBXUILPHX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=CO2

Origin of Product

United States

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